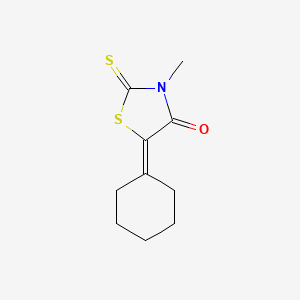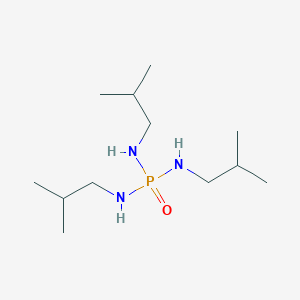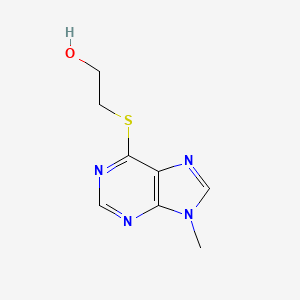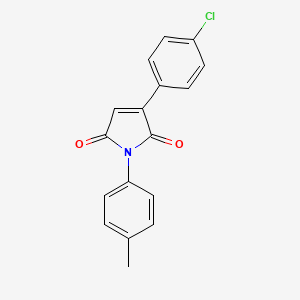![molecular formula C17H12O4 B14721217 4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione CAS No. 5738-25-0](/img/structure/B14721217.png)
4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione is a complex organic compound characterized by its unique spiro structure, where two benzopyran units are connected through a single spiro carbon atom. This compound is part of the larger family of benzopyrans, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione typically involves the following steps:
Formation of Benzopyran Units: The initial step involves the synthesis of the benzopyran units. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spiro Formation: The two benzopyran units are then connected through a spiro carbon atom. This step often requires the use of a strong base or a catalyst to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of 4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts: Employing specific catalysts to enhance the reaction rate and selectivity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran units.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydrobenzopyrans.
Substitution Products: Halogenated or alkylated benzopyrans.
Wissenschaftliche Forschungsanwendungen
4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Generate Reactive Species: Produce reactive oxygen species that can induce oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione can be compared with other similar compounds, such as:
Spirobiindene: Similar spiro structure but with indene units.
Spirobinaphthalene: Contains naphthalene units instead of benzopyran.
Spirobenzothiophene: Features benzothiophene units.
Uniqueness
The uniqueness of 4,4’-Spirobi[1
Eigenschaften
CAS-Nummer |
5738-25-0 |
|---|---|
Molekularformel |
C17H12O4 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
4,4'-spirobi[3H-chromene]-2,2'-dione |
InChI |
InChI=1S/C17H12O4/c18-15-9-17(11-5-1-3-7-13(11)20-15)10-16(19)21-14-8-4-2-6-12(14)17/h1-8H,9-10H2 |
InChI-Schlüssel |
QHYPYYJSBDNOGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)OC2=CC=CC=C2C13CC(=O)OC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


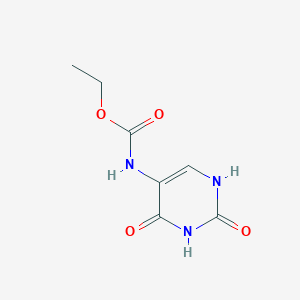
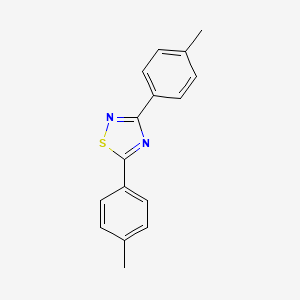
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
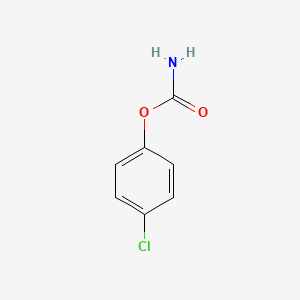
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
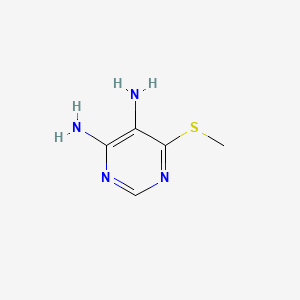
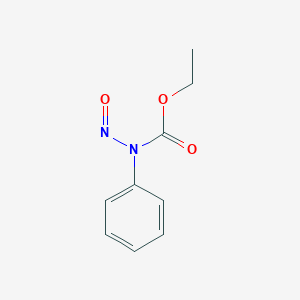
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)

